1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Overview
Description
“1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-” is a complex organic compound. It is a derivative of 1-Nonanol, which is a straight chain fatty alcohol with nine carbon atoms and the molecular formula C9H20O . The compound you’re asking about has additional fluorine and iodine atoms, making it a halogenated derivative of 1-Nonanol .
Scientific Research Applications
Efficient Synthesis and Functionalized Lactones
The compound plays a crucial role in the synthesis of functionalized lactones, which are important in the production of various pharmaceuticals and fine chemicals. For instance, 5-(Tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride reacts to yield derivatives like 6-trifluoroacetoxy-9-nonanolide, indicating its utility in creating complex molecular structures for various applications (Grayson & Roycroft, 1993).
Electrophilic Reagents for Trifluoromethylthiolation
The compound is involved in the development of electrophilic reagents for trifluoromethylthiolation, a critical reaction for introducing trifluoromethylthio groups into drug molecules. This modification can significantly enhance a drug's cell membrane permeability and chemical stability, demonstrating its importance in drug design and development (Shao et al., 2015).
Hypervalent Iodine Chemistry
The compound is pivotal in hypervalent iodine chemistry, particularly in the preparation of new hypervalent iodine heterocycles. These heterocycles are key intermediates in various synthetic transformations, highlighting their role in expanding the toolkit available for complex molecule synthesis (Nemykin et al., 2011).
Halogenation of Fluorinated Compounds
It is also significant in the halogenation reactions of fluorinated compounds, providing a method to synthesize mono-, di-, and tetrahalogenated products efficiently. This process is essential for creating compounds with specific properties for materials science and pharmaceutical applications (Sevenard et al., 2007).
Catalytic Reactions and Spirocyclization
Furthermore, the compound finds applications in catalytic reactions, including the first hypervalent iodine(III)-catalyzed C-N bond forming reaction, which is crucial for the synthesis of N-fused spirolactams. These reactions underpin many synthetic strategies for creating bioactive molecules (Dohi et al., 2007).
Versatile Solvents in Organic Synthesis
Additionally, fluoroalcohols, closely related to the compound , serve as versatile solvents in organic synthesis, particularly in reactions involving hypervalent iodine. Their unique properties make them ideal for stabilizing reactive intermediates, further underscoring the broad utility of fluorinated compounds in chemical synthesis (Dohi et al., 2010).
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,24H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYQTCBVGBFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895352 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- | |
CAS RN |
38550-44-6 | |
Record name | 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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